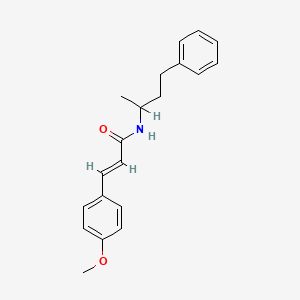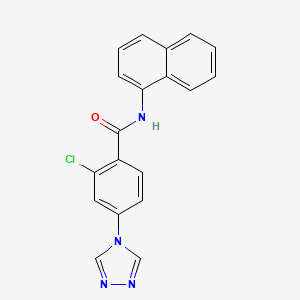![molecular formula C26H23N3O2 B5301751 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5301751.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BMB-1, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and proteins involved in cell signaling pathways. 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the activity of various signaling pathways involved in cancer progression. 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. It has been extensively studied for its potential therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also some limitations to using 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile. One area of research is to further investigate its potential therapeutic effects in cancer and other diseases. Another area of research is to study its mechanism of action and identify potential molecular targets for drug development. Additionally, more studies are needed to understand its potential side effects and toxicity in vivo.
Synthesemethoden
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(1-ethyl-1H-benzimidazol-2-yl)acetonitrile in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in high purity.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic effects in cancer. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer. 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways involved in cancer progression.
Eigenschaften
IUPAC Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-3-29-23-12-8-7-11-22(23)28-26(29)21(17-27)15-20-13-14-24(25(16-20)30-2)31-18-19-9-5-4-6-10-19/h4-16H,3,18H2,1-2H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSZLLIARWJRSQ-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5301671.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5301675.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)

![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)

![5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5301695.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)
![[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
![(3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5301719.png)
![4-[2-(acetylamino)-3-(tert-butylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5301750.png)
![N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5301755.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)
